EL-102

説明

Contextualization of EL-102 as a Novel Therapeutic Agent

This compound is a synthetic compound identified as a novel therapeutic agent in the field of oncology. myskinrecipes.com Structurally, it is classified as a toluidine sulphonamide. molnova.com The primary mechanism through which this compound is being investigated is its function as an inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). molnova.comtargetmol.commedchemexpress.comglpbio.com HIF-1α is a subunit of the HIF-1 transcription factor, which is considered a master regulator of the cellular response to hypoxic (low oxygen) conditions. targetmol.com Such conditions are a common feature within the microenvironment of solid tumors. By targeting HIF-1α, this compound joins a class of investigational agents designed to disrupt tumor survival and progression mechanisms that are activated by hypoxia.

Overview of Therapeutic Applications of this compound in Oncology

The therapeutic potential of this compound is centered on its anticancer activity, with specific research highlighting its effects on prostate cancer. molnova.comtargetmol.comglpbio.com The compound exhibits a dual mechanism of action that contributes to its potential efficacy. In addition to its role as a HIF-1α inhibitor, this compound also functions by inhibiting the polymerization of microtubule proteins. molnova.commedchemexpress.commedchemexpress.com This disruption of microtubule stability interferes with essential cellular processes, such as mitosis and cell division, ultimately leading to programmed cell death, or apoptosis, in cancer cells. molnova.commedchemexpress.comglpbio.com

Preclinical research has demonstrated both in vitro (in a lab setting) and in vivo (in a living organism) activity of this compound against prostate cancer. molnova.com A significant finding from these studies is the compound's ability to circumvent multidrug resistance mediated by the MDR1 protein, a common challenge in cancer therapy. molnova.com

Interactive Data Tables

Table 1: Summary of this compound Characteristics

| Feature | Description | Source(s) |

| Compound Type | Synthetic toluidine sulphonamide | molnova.com |

| Primary Target | Hypoxia-Inducible Factor 1α (HIF-1α) | molnova.comtargetmol.commedchemexpress.comglpbio.com |

| Secondary Mechanism | Inhibition of microtubule polymerization | molnova.commedchemexpress.commedchemexpress.com |

| Cellular Outcome | Induction of apoptosis | molnova.commedchemexpress.comglpbio.com |

| Investigated Area | Oncology, specifically prostate cancer | molnova.comtargetmol.comglpbio.com |

| Key Research Finding | Circumvents MDR1 resistance in preclinical models | molnova.com |

特性

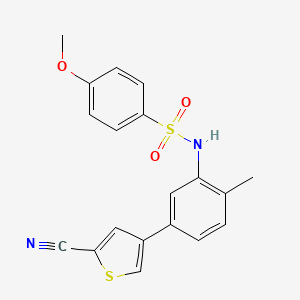

IUPAC Name |

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJKZARVVAISJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Efficacy Studies of El-102

In Vitro Efficacy Assessments of EL-102

This compound, a novel toluidine sulphonamide, has been identified as a dual-action compound that promotes apoptosis and inhibits angiogenesis. researchgate.netaacrjournals.org Its mechanism of action involves the inhibition of Hypoxia-inducible factor 1-alpha (Hif1α) induced hypoxic signaling and the induction of the Caspase 3/7 apoptotic cascade. researchgate.netaacrjournals.orgresearchgate.net Preclinical evaluations have assessed the ability of this compound to inhibit cancer cell proliferation and motility in vitro. researchgate.netresearchgate.netascopubs.org

Research has demonstrated that this compound is a potent inhibitor of cancer cell viability across a range of cell lines, including those from prostate and lung cancers. researchgate.netresearchgate.net Studies have calculated the half-maximal inhibitory concentrations (IC50) for various cell lines, showing sensitivity to this compound in the nanomolar range. researchgate.netresearchgate.netmedchemexpress.com

This compound has been tested against prostate cancer cell lines that represent different stages of the disease. iiarjournals.org The CWR22 cell line is an androgen-dependent, non-metastatic line, while its derivative, 22Rv1, is androgen-independent, reflecting a progression to castrate-resistant disease. iiarjournals.orgiiarjournals.org

A significant finding from in vitro studies is the comparable sensitivity of the androgen-independent 22Rv1 cell line and its androgen-dependent parent line, CWR22, to this compound. researchgate.netaacrjournals.orgresearchgate.netascopubs.org This suggests that this compound may have the potential to overcome hormone-refractory prostate cancer. researchgate.netaacrjournals.orgascopubs.orgasco.org Cell proliferation assays after a 72-hour exposure showed IC50 values of 24 nM for CWR22 and 21.7 nM for 22Rv1, underscoring this similar sensitivity. medchemexpress.com

The efficacy of this compound has also been evaluated in androgen-independent and metastatic prostate cancer cell lines, such as PC-3 (derived from a bone metastasis) and DU145 (derived from a brain metastasis). researchgate.netiiarjournals.org Both cell lines are androgen receptor-negative. iiarjournals.org These cell lines were found to be sensitive to this compound, with 72-hour IC50 values for cell proliferation inhibition recorded at 37.0 nM for PC-3 and 40.3 nM for DU145. medchemexpress.com

While sensitive to the compound, some research indicates that the metastatic PC-3 and DU145 cell lines are more resistant to this compound compared to the non-metastatic CWR22 and 22Rv1 lines. iiarjournals.org In addition to inhibiting proliferation, this compound demonstrated a dose-dependent inhibition of cell motility in the metastatic DU145 cell line. researchgate.netaacrjournals.orgresearchgate.netascopubs.org

A key area of investigation has been the ability of this compound to circumvent mechanisms of chemotherapy resistance. researchgate.netascopubs.org Studies utilized the poorly differentiated squamous lung carcinoma cell line, DLKP, and its doxorubicin-selected multidrug-resistant (MDR) variant, DLKPA. researchgate.netresearchgate.net The DLKPA variant exhibits significant cross-resistance to taxanes like docetaxel (253-fold) and paclitaxel (258-fold), primarily through the overexpression of the P-glycoprotein (Pgp/MDR1) drug efflux pump. researchgate.netresearchgate.net

Remarkably, both the parent DLKP cell line and its multidrug-resistant DLKPA variant were found to be equally sensitive to this compound. researchgate.netascopubs.orgresearchgate.netiacr.ie The IC50 values were determined to be 14.4 nM for DLKP and 16.3 nM for DLKPA. medchemexpress.com This indicates that this compound is likely not a substrate for the MDR1 efflux pump and may be effective against tumors that have developed this common resistance mechanism. researchgate.netascopubs.orgasco.org

The activity of this compound was assessed in other cell lines to broaden the understanding of its effects. The RWPE1 cell line, derived from normal, non-neoplastic prostate epithelial cells, was used as a control in some studies. aacrjournals.orgresearchgate.netlupinepublishers.com The DLKP lung cancer cell line, as mentioned, served as the drug-sensitive parent to the resistant DLKPA line. researchgate.netresearchgate.net The LNCaP prostate cancer cell line, which is androgen-sensitive and derived from a lymph node metastasis, was also used in the broader context of prostate cancer research. lupinepublishers.comoncotarget.comutwente.nl In these studies, this compound was shown to inhibit the proliferation of both DLKP and various prostate cancer cells. aacrjournals.orgresearchgate.netmedchemexpress.com

The in vitro efficacy of this compound has been characterized through dose-response studies in cell proliferation and viability assays. researchgate.netresearchgate.netmedchemexpress.com Across multiple prostate cancer cell lines, this compound consistently inhibited cell proliferation with IC50 values in the low nanomolar range, typically between 10 and 50 nM, following a 72-hour exposure. researchgate.netaacrjournals.orgresearchgate.netascopubs.org

Cell viability assays demonstrated a clear dose-dependent effect. researchgate.netresearchgate.net For instance, exposing various prostate cancer cell lines (CWR22, 22Rv1, PC-3, DU145) to increasing concentrations of this compound for 72 hours resulted in a progressive decrease in cell viability. researchgate.netresearchgate.net While a 10 nM concentration of this compound led to a significant decrease in cell viability (approximately 25-30%), it was insufficient to induce apoptosis, suggesting non-apoptotic effects at lower concentrations. researchgate.net However, at a concentration of 100 nM, this compound was a strong inducer of apoptosis in all four prostate cancer cell lines tested. researchgate.net

The table below summarizes the reported IC50 values for this compound across various cancer cell lines after a 72-hour incubation period. medchemexpress.com

| Cell Line | Cancer Type | Characteristics | IC50 (nM) |

|---|---|---|---|

| CWR22 | Prostate | Androgen-Dependent | 24.0 |

| 22Rv1 | Prostate | Androgen-Independent | 21.7 |

| PC-3 | Prostate | Androgen-Independent, Metastatic | 37.0 |

| DU145 | Prostate | Androgen-Independent, Metastatic | 40.3 |

| DLKP | Lung | Squamous Carcinoma | 14.4 |

| DLKPA | Lung | Multidrug-Resistant (MDR1) | 16.3 |

Efficacy across Diverse Cancer Cell Lines

Multidrug-Resistant Lung Carcinoma Cell Lines (e.g., DLKPA)

In Vivo Efficacy Assessments of this compound

The in vivo efficacy of this compound has been evaluated in murine models, demonstrating its potential to inhibit tumor growth. ascopubs.orgresearchgate.net These studies are crucial for understanding the compound's activity in a complex biological system, beyond the confines of in vitro cell culture experiments. The primary focus of these assessments has been on prostate cancer xenograft models, where the compound has shown significant anti-tumor effects. aacrjournals.orguniversityofgalway.ie

Murine xenograft models are a cornerstone of preclinical cancer research, and this compound has been tested in models relevant to prostate cancer. aacrjournals.orgnih.gov Specifically, the CWR22 human prostate cancer xenograft model has been utilized to assess the in vivo activity of this compound. aacrjournals.orgascopubs.orgresearchgate.net The CWR22 cell line is androgen-dependent, making it a relevant model for studying hormone-sensitive prostate cancer. ascopubs.orgnih.gov In addition to CWR22, the PC3 cell line, which is an androgen-independent human prostate cancer cell line, has also been used in preclinical assessments of this compound, representing a more aggressive and metastatic form of the disease. aacrjournals.orguniversityofgalway.ienih.gov The sensitivity of various prostate cancer cell lines to this compound has been established, with IC50 values for cell proliferation inhibition in the range of 10-50 nM. aacrjournals.orgascopubs.org

Below is a table summarizing the prostate cancer cell lines used in the preclinical assessment of this compound.

| Cell Line | Type | Relevance in this compound Studies |

| CWR22 | Androgen-dependent human prostate carcinoma | Used in murine xenograft models to test in vivo efficacy. aacrjournals.orgascopubs.orgresearchgate.net |

| 22Rv1 | Androgen-independent variant of CWR22 | Showed comparable sensitivity to the parent CWR22 line, suggesting potential activity in hormone-refractory prostate cancer. aacrjournals.orgresearchgate.net |

| PC3 | Androgen-independent, metastatic human prostate cancer | Investigated for its response to this compound treatment. aacrjournals.orguniversityofgalway.ie Future studies are planned to establish efficacy in a PC3 metastatic mouse model. aacrjournals.org |

| DU145 | Metastatic prostate cancer | Used to demonstrate a dose-response for the inhibition of cell motility. aacrjournals.orgascopubs.orgresearchgate.net |

In vivo studies have demonstrated that treatment with this compound leads to a significant decrease in tumor volume in CWR22 murine xenograft models compared to control groups. aacrjournals.orgascopubs.orgresearchgate.net This indicates that this compound possesses tumor growth inhibition properties when administered as a single agent. ascopubs.org

Furthermore, the efficacy of this compound has been evaluated in combination with docetaxel, a standard chemotherapeutic agent for prostate cancer. aacrjournals.orguniversityofgalway.ie The combination of this compound and docetaxel resulted in a greater inhibition of tumor growth than either this compound or docetaxel alone, suggesting a potential synergistic or additive effect. aacrjournals.orgascopubs.orgresearchgate.net

The table below presents a summary of the tumor growth inhibition findings for this compound.

| Treatment Group | Model | Outcome |

| This compound | CWR22 murine xenograft | Significantly decreased tumor volume compared to control. aacrjournals.orgascopubs.orgresearchgate.net |

| This compound and Docetaxel Combination | CWR22 murine xenograft | Greater inhibition of tumor growth than either drug alone. aacrjournals.orgascopubs.orgresearchgate.net |

The mechanism of tumor inhibition by this compound has been further investigated through the histopathological analysis of tumor markers. aacrjournals.org These markers provide insights into the cellular processes affected by the compound. The evaluation of tumors from mice treated with this compound in combination with docetaxel has focused on markers of proliferation (Ki-67), hypoxia (Hif1α), angiogenesis (VEGF), and programmed cell death (apoptosis). aacrjournals.org

Ki-67: This protein is a marker of cellular proliferation. mdpi.com A reduction in Ki-67 staining would suggest that this compound inhibits the proliferation of tumor cells in vivo. nih.gov

Hif1α (Hypoxia-inducible factor 1-alpha): As this compound is a known inhibitor of the Hif1α signaling pathway, its evaluation in treated tumors is critical to confirm its mechanism of action in vivo. aacrjournals.orgresearchgate.netmedchemexpress.com Inhibition of Hif1α is expected to disrupt tumor adaptation to hypoxic conditions. nih.gov

VEGF (Vascular Endothelial Growth Factor): VEGF is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov this compound's effect on VEGF secretion and expression is a key part of its anti-angiogenic activity. aacrjournals.org

Apoptosis: this compound is designed to induce apoptosis, or programmed cell death, in cancer cells through the Caspase 3/7 apoptotic cascade. aacrjournals.orgresearchgate.net Histopathological evaluation can confirm the induction of apoptosis in the tumor tissue.

Pharmacological and Resistance Aspects of El-102

Pharmacological Activity and Potency

EL-102 exhibits pharmacological activity by inhibiting the proliferation of prostate cancer cell lines in vitro in a dose-dependent manner. nih.govmedchemexpress.com While docetaxel demonstrated higher potency, this compound also effectively decreased cell viability. nih.gov Studies have shown this compound to inhibit cell proliferation with IC50 values ranging from approximately 21 to 40 nM in various prostate cancer cell lines. nih.gov Specifically, IC50 values were reported as 24 nM for CWR22, 21.7 nM for 22Rv1, 40.3 nM for DU145, and 37.0 nM for PC-3 cells. medchemexpress.com this compound also showed activity against the doxorubicin-selected variant DLKPA cells with an IC50 of 16.3 nM, and against DLKP cells with an IC50 of 14.4 nM. medchemexpress.com

This compound induces apoptosis and inhibits tubulin polymerisation. medchemexpress.com It affects the cell cycle, leading to a loss of cells from the G1 phase and accumulation of cells in the G2/M phase. medchemexpress.com this compound has also been shown to inhibit Hif1α protein expression, particularly under cobalt chloride-induced hypoxic conditions at concentrations as low as 10 nM, and modestly under normoxic conditions at 50 and 100 nM. nih.govmedchemexpress.com

Data on this compound's in vitro potency against various cell lines is summarized in the table below:

| Cell Line | IC50 (nM) |

| CWR22 | 24.0 |

| 22Rv1 | 21.7 |

| DU145 | 40.3 |

| PC-3 | 37.0 |

| DLKP | 14.4 |

| DLKPA (Doxorubicin-selected) | 16.3 |

Mechanisms of Drug Resistance Circumvention by this compound

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp/MDR1) and Breast Cancer Resistance Protein (BCRP). nih.govmdpi.com this compound has demonstrated the ability to circumvent several mechanisms of drug resistance. nih.gov

Multidrug Resistance Protein 1 (MDR1/P-gp) Overexpression Circumvention

A classic mechanism of chemotherapeutic drug resistance involves the overexpression of the drug resistance pump Pgp, also known as MDR1. nih.gov Cell lines exhibiting MDR1-mediated drug resistance are sensitive to this compound. nih.gov For instance, the doxorubicin-selected variant DLKPA, a poorly differentiated squamous lung carcinoma cell line that is cross-resistant to taxanes like docetaxel and paclitaxel primarily through Pgp overexpression, showed sensitivity to this compound with an IC50 of 16.3 nM. nih.govmedchemexpress.com This suggests that this compound can overcome resistance mediated by Pgp efflux. nih.gov

Breast Cancer Resistance Protein (BCRP) Upregulation Circumvention

While Pgp is a crucial mechanism of drug resistance, it is not the sole one. nih.gov Upregulation of other drug pumps, such as BCRP, also contributes to resistance. nih.gov Research indicates that this compound is capable of circumventing resistance mediated by such other drug pumps in addition to MDR1. nih.gov

Overcoming Taxane Resistance

DLKPA cells, which are cross-resistant to taxanes such as docetaxel (253-fold) and paclitaxel (258-fold) due to Pgp overexpression, were found to be sensitive to this compound. nih.gov This finding highlights this compound's potential in overcoming taxane resistance that is mediated by Pgp efflux. nih.gov

Combination Therapeutic Strategies with El-102

Synergistic Effects of EL-102 with Docetaxel

Preclinical research has investigated the potential for synergistic effects when this compound is combined with docetaxel, particularly in the context of prostate cancer. researchgate.netaacrjournals.orgascopubs.orgfishersci.co.ukmims.comfishersci.canih.govfluoroprobe.comresearchgate.net These investigations have spanned both in vitro cell-based assays and in vivo studies using animal models. researchgate.netaacrjournals.orgascopubs.orgfishersci.co.ukmims.comnih.govfluoroprobe.comresearchgate.net

In Vitro Combination Studies (e.g., Cell Viability, Apoptosis Induction)

In vitro studies have assessed the impact of combining this compound and docetaxel on cancer cell viability and the induction of apoptosis in various prostate cancer cell lines, including PC-3, DU145, 22Rv1, and CWR22. researchgate.netascopubs.orgfishersci.co.uknih.govfluoroprobe.com Results from these studies indicate that in vitro, combining this compound and docetaxel does not demonstrate an additive effect on the inhibition of cell viability. researchgate.net Similarly, when administered in combination in vitro, no additive effects were observed on the levels of apoptosis in these cell lines. researchgate.net

Despite the lack of additive effects on apoptosis at certain concentrations, this compound alone has been shown to be a potent inhibitor of prostate cancer cell viability and an inducer of apoptosis at higher concentrations (e.g., 100 nM). researchgate.net Docetaxel also induced apoptosis in these cell lines in a dose-dependent and temporal manner. researchgate.net However, at lower concentrations (e.g., 10 nM), this compound significantly decreased cell viability compared to control, indicating potential non-apoptotic effects at these lower doses. researchgate.net

In Vivo Combination Studies (e.g., Tumor Growth Inhibition in Xenografts)

In contrast to the in vitro findings regarding additive effects, in vivo studies using xenograft models have demonstrated that combining this compound with docetaxel can inhibit tumor growth to a greater extent than either agent alone. researchgate.netaacrjournals.orgfishersci.co.ukmims.comnih.govresearchgate.net In a CWR22 xenograft model, the combination of this compound and docetaxel significantly decreased tumor growth compared to treatment with either drug individually. aacrjournals.orgnih.gov

Specific in vivo experiments showed that administration of docetaxel alone decreased the rate of tumor growth more efficiently than this compound at certain doses. nih.gov However, the combination of both drugs exhibited the largest effect on the inhibition of tumor growth, suggesting a beneficial interaction in vivo. nih.gov For instance, a combination of 12 mg/kg docetaxel and 12 mg/kg this compound, or 12 mg/kg docetaxel and 15 mg/kg this compound, significantly inhibited tumor growth compared to single-agent treatments or vehicle control in CWR22 xenografts. nih.govresearchgate.net This suggests that these drugs work well together in combination in vivo. nih.gov

Mechanistic Insights into Combination Efficacy

Mechanistic investigations into the combination of this compound and docetaxel suggest that while in vitro apoptosis induction may not be additive, the combination could exert enhanced effects through other pathways. fishersci.co.ukfluoroprobe.com this compound is characterized as a dual inhibitor with activity against apoptosis and angiogenesis. aacrjournals.orgascopubs.org Its mechanism involves the inhibition of HIF-1 alpha induced hypoxic signaling and the induction of the Caspase 3/7 apoptotic cascade. aacrjournals.orgascopubs.org

The observed greater inhibition of tumor growth in vivo with the combination, despite the lack of additive apoptosis in vitro, suggests that other mechanisms may be at play. The combination may potentially increase cytostatic effects, leading to a greater loss of cells from the G1 phase and accumulation in the G2/M phase of the cell cycle than either drug alone. nih.gov Furthermore, this compound has shown the ability to circumvent multiple drug resistance mediated by P-glycoprotein (Pgp), which could contribute to the enhanced efficacy of the combination in resistant tumors. ascopubs.orgnih.gov

Summary of In Vivo Tumor Growth Inhibition in CWR22 Xenografts

| Treatment Group | Tumor Growth Inhibition Compared to Vehicle (Day 21) | Significance (F-test) |

| Vehicle | - | - |

| EL102 (12 mg/kg) | Not significantly inhibited | P=0.3385 |

| EL102 (15 mg/kg) | Inhibited | P=0.003 |

| Docetaxel (12 mg/kg) | More efficiently inhibited than EL102 | P<0.0001 |

| Docetaxel (12 mg/kg) + EL102 (12 mg/kg) | Largest effect on inhibition | P<0.0001 |

| Docetaxel (12 mg/kg) + EL102 (15 mg/kg) | Largest effect on inhibition | P<0.0001 |

Research Methodologies Employed in El-102 Studies

In Vitro Methodologies

A range of in vitro techniques has been crucial in characterizing the effects of EL-102. These laboratory-based assays allow for controlled investigation of the compound's impact on cellular processes.

Cell Viability Assays (e.g., Sulforhodamine B (SRB)-based assays)

Cell viability assays are fundamental in determining a compound's ability to inhibit cell growth or induce cell death. The Sulforhodamine B (SRB) assay is a widely used colorimetric method that indirectly measures cell density by staining total cellular protein. mdpi.comnih.govnih.gov This technique relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid. rsc.org The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells. nih.gov

In studies involving this compound, SRB assays were utilized to assess its cytotoxic effects on various cancer cell lines. rsc.org For instance, research has demonstrated that this compound inhibits the proliferation of prostate cancer cells in a dose-dependent manner over a 72-hour exposure period. medchemexpress.comresearchgate.net The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across a panel of prostate cancer cell lines, as shown in the table below. medchemexpress.com

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

These findings indicate that this compound exhibits cytotoxic activity against these cell lines. medchemexpress.com

Cell Cycle Analysis (e.g., Propidium Iodide Flow Cytometry)

To understand how this compound affects cell proliferation, researchers employ cell cycle analysis, often using propidium iodide (PI) staining followed by flow cytometry. nih.govabcam.comabcam.com PI is a fluorescent molecule that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in a cell. abcam.comnationwidechildrens.org This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis), and G2/M (two sets of DNA). nih.govnationwidechildrens.org

Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle and a corresponding loss of cells from the G1 phase. medchemexpress.com This suggests that this compound may interfere with the mitotic process, preventing cells from dividing and leading to a halt in proliferation.

Apoptosis Assays (e.g., PARP Cleavage via Western Blot)

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. bio-rad-antibodies.comcellsignal.jp During apoptosis, caspases, a family of protease enzymes, cleave the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment. cellsignal.jp The detection of this cleaved PARP fragment by Western blot analysis is a widely recognized marker of apoptosis. bio-rad-antibodies.com

Western blot analyses have revealed that this compound induces apoptosis in cancer cells. medchemexpress.com Specifically, treatment of DU145 prostate cancer cells with this compound resulted in increased cleavage of PARP. medchemexpress.com This effect was observed after 24 and 48 hours of treatment with concentrations of 10 and 100 nM. medchemexpress.com

Tubulin Polymerization and Immunofluorescence Assays

The microtubule network, composed of tubulin polymers, is essential for cell division, making it a key target for many anti-cancer drugs. rsc.orgmdpi.com Tubulin polymerization assays are used to determine if a compound interferes with the assembly of microtubules. rsc.orgcytoskeleton.com These assays often measure the change in light absorbance or fluorescence as tubulin monomers polymerize into microtubules. cytoskeleton.com Immunofluorescence assays complement this by allowing visualization of the microtubule network within cells using fluorescently labeled antibodies that bind to tubulin. imrpress.com

Research has demonstrated that this compound inhibits tubulin polymerization. medchemexpress.com In a cell-free assay, this compound at a concentration of 5 nM was shown to inhibit the polymerization of tubulin over a 60-minute period. medchemexpress.com This suggests that this compound's anti-cancer activity is, at least in part, due to its disruption of microtubule dynamics.

Gene and Protein Expression Analysis (e.g., Hif1α, VEGF, IL-6, IL-8)

To delve deeper into the molecular pathways affected by this compound, researchers analyze its impact on the expression of specific genes and proteins. This compound has been identified as an inhibitor of Hypoxia-Inducible Factor 1-alpha (Hif1α). medchemexpress.com Hif1α is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia) and is often overexpressed in tumors, promoting angiogenesis and tumor growth. nih.govashpublications.org Its target genes include Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govfrontiersin.orgmdpi.com

Studies have shown that this compound modestly inhibits the expression of Hif1α protein under normoxic conditions at concentrations of 50 and 100 nM. medchemexpress.com By inhibiting Hif1α, this compound can potentially downregulate the expression of its target genes, thereby interfering with tumor growth and survival. The interplay between Hif1α and these downstream effectors is a critical area of investigation.

Phenotypic Screens (e.g., NCI-60 Cell Line Panel)

Phenotypic screens, such as the one utilizing the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60), provide a broad assessment of a compound's activity across a diverse range of cancer types. aacrjournals.orgcancer.gov This screen helps to identify patterns of drug sensitivity and can offer clues about a compound's mechanism of action by comparing its activity profile to those of known anti-cancer agents. cancer.gov The NCI-60 panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov

The chemical structure of this compound has been documented in the context of its evaluation against various cancer cell lines, including those within panels similar in concept to the NCI-60. researchgate.net This broad screening approach is vital for identifying the cancer types that are most susceptible to this compound and for prioritizing further preclinical development. researchgate.net

Table of Compounds

In Vivo Methodologies

The in vivo evaluation of this compound has predominantly utilized murine models to assess its anti-cancer properties, particularly in the context of prostate cancer. These studies are crucial for understanding the compound's efficacy, mechanism of action, and potential for clinical application.

Murine Xenograft Model Development and Assessment

The primary in vivo model for studying this compound has been the murine xenograft model, which involves the transplantation of human cancer cells into immunodeficient mice. This approach allows for the study of human tumor growth in a living organism.

Research on this compound has specifically employed xenograft models using the CWR22 human prostate cancer cell line. universityofgalway.ieresearcher.liferesearchgate.net These cells are androgen-dependent, making them a relevant model for studying prostate cancers that rely on androgen receptor signaling. universityofgalway.ieiiarjournals.org The CWR22 cells are implanted into nude mice, a common strain of immunodeficient mice that can accept foreign tissue grafts without rejection. universityofgalway.ie The development of these xenografts provides a platform to observe the effects of this compound on tumor progression in a setting that mimics aspects of human disease. In these models, treatment with this compound has been shown to decrease tumor volume when compared to control groups. researcher.liferesearchgate.net

| Xenograft Model Component | Description | Source(s) |

| Cell Line | CWR22 (Human Prostate Cancer) | universityofgalway.ieresearcher.liferesearchgate.net |

| Cell Line Characteristics | Androgen-dependent, Androgen receptor-positive | universityofgalway.ieiiarjournals.org |

| Animal Model | Nude Mice (immunodeficient) | universityofgalway.ie |

| Significance | Allows for the in vivo study of a human prostate tumor's response to this compound. | universityofgalway.ieresearcher.liferesearchgate.net |

Tumor Volume Measurement and Growth Inhibition Assessment

A critical aspect of in vivo studies is the quantitative assessment of tumor response to treatment. For this compound, this has been accomplished through meticulous measurement of tumor volume and the analysis of tumor growth inhibition over time.

Tumor dimensions in xenograft models are typically measured using calipers, and the volume is estimated using a standard formula: Tumor Volume = 0.5 × length × width² . nih.gov This measurement is taken at regular intervals throughout the study to track the progression of the tumor. researchgate.net

The assessment of growth inhibitory activity is often evaluated based on the relative tumor volume (RTV). nih.gov Another metric used is the time it takes for the tumor volume to increase by a specific factor, such as five-fold (RTV5), which provides a measure of tumor growth delay. nih.gov In studies involving this compound, a significant reduction in the rate of tumor growth was observed, particularly when this compound was used in combination with docetaxel. universityofgalway.ieresearchgate.net The combination of this compound and docetaxel demonstrated a greater inhibition of tumor growth than either agent administered alone. researchgate.net

The table below illustrates the impact of various treatments on the tumor volume of CWR22 xenografts over a period of 37 days.

| Treatment Group | Day 13 (Tumor Volume cm³) | Day 24 (Tumor Volume cm³) | Day 37 (Tumor Volume cm³) | Source(s) |

| Vehicle | ~0.2 | ~0.8 | - | researchgate.net |

| This compound (12 mg/kg) | ~0.2 | ~0.6 | ~1.2 | researchgate.net |

| This compound (15 mg/kg) | ~0.2 | ~0.55 | ~1.1 | researchgate.net |

| Docetaxel (12 mg/kg) | ~0.2 | ~0.4 | ~0.6 | researchgate.net |

| Docetaxel + this compound (12 mg/kg) | ~0.2 | ~0.3 | ~0.4 | researchgate.net |

| Docetaxel + this compound (15 mg/kg) | ~0.2 | ~0.25 | ~0.3 | researchgate.net |

Note: The vehicle group was terminated on day 24 due to tumor size.

Histopathological and Immunohistochemical Analyses of Tumors

Following the in vivo treatment phase, tumors are typically excised for histopathological and immunohistochemical (IHC) analyses. These techniques provide insight into the cellular and molecular changes within the tumor tissue induced by the therapeutic agent.

Studies have evaluated the histopathology of CWR22 xenograft tumors from mice treated with this compound in combination with docetaxel. researchgate.net The analysis focused on specific markers to assess changes in cell proliferation, hypoxia, and angiogenesis. researchgate.net

| Marker | Biological Process | Significance in this compound Studies | Source(s) |

| Ki-67 | Cell Proliferation | Used to assess the rate of proliferation of tumor cells. A reduction in Ki-67 staining indicates an anti-proliferative effect. | researchgate.netnih.gov |

| Hif1α (Hypoxia-inducible factor 1-alpha) | Hypoxia Response | As this compound is a known Hif1α inhibitor, this marker is used to confirm the inhibition of the hypoxia signaling pathway within the tumor. | researchgate.netmedchemexpress.com |

| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis | Inhibition of this protein, which is downstream of Hif1α, suggests an anti-angiogenic effect, disrupting the tumor's blood supply. | researchgate.net |

These analyses provide crucial evidence for the mechanisms through which this compound exerts its anti-tumor effects, complementing the data on tumor volume and growth inhibition. researchgate.net

Q & A

Q. What is the primary mechanism of action of EL-102, and how does it influence cancer cell biology?

this compound acts as a dual-function compound: (1) it inhibits HIF1α, a transcription factor critical for tumor adaptation to hypoxia, and (2) it disrupts microtubule polymerization, impairing mitotic progression in cancer cells . Methodologically, researchers should validate both mechanisms in parallel using assays like HIF1α luciferase reporter systems and tubulin polymerization kinetic assays. Dose-response curves should be established to differentiate primary vs. secondary effects, as microtubule disruption may dominate at higher concentrations .

Q. Which experimental models are most appropriate for studying this compound’s anticancer activity?

Prostate cancer cell lines (e.g., DU145, PC-3) are prioritized due to this compound’s demonstrated efficacy in prostate cancer models . For hypoxia-focused studies, use 3D spheroid cultures or xenografts grown under controlled oxygen levels (e.g., 1% O₂). Include negative controls with non-HIF1α-dependent cancers (e.g., BxPC-3 pancreatic cells) to isolate mechanism-specific effects .

Q. How should researchers address this compound’s stability and bioavailability in vitro vs. in vivo?

this compound’s solubility in DMSO (as per purity standards of 99.07%) makes it suitable for in vitro work, but in vivo studies require formulation optimization. Use pharmacokinetic profiling to assess half-life and tissue distribution. Consider nanoemulsion or liposomal encapsulation to enhance bioavailability, and validate stability via HPLC at physiological pH .

Advanced Research Questions

Q. What methodological considerations are critical when evaluating this compound’s efficacy in hypoxic tumor microenvironments?

Hypoxia induces HIF1α stabilization, creating a feedback loop that may counteract this compound’s inhibitory effects. Combine this compound with hypoxia-inducible factor pathway inhibitors (e.g., digoxin) and measure synergistic outcomes via Chou-Talalay analysis. Use multiplex immunohistochemistry to quantify HIF1α and tubulin co-localization in tumor sections .

Q. How can researchers resolve contradictions in this compound’s activity data across cancer cell lines?

Discrepancies in GI₅₀ values may arise from variable HIF1α expression or differences in microtubule dynamics. Perform RNA-seq to correlate HIF1α mRNA levels with drug sensitivity. Use live-cell imaging to track mitotic arrest duration, ensuring data normalization to cell cycle distribution . Replicate findings across ≥3 independent experiments and report confidence intervals to distinguish biological variability from technical error .

Q. What strategies optimize this compound’s therapeutic index in preclinical studies?

Conduct comparative toxicity assays in non-cancerous cells (e.g., human fibroblasts) to identify selective dosing windows. Use computational modeling (e.g., QSAR) to predict off-target interactions with tubulin isoforms or hypoxia-independent pathways. Validate predictions using CRISPR knockouts of βIII-tubulin or HIF1α .

Methodological Frameworks for this compound Research

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study comparing this compound’s efficacy in androgen-sensitive vs. castration-resistant prostate cancer models addresses both novelty and relevance .

- Data Interpretation : Apply the PICO framework (Population: cancer cell type; Intervention: this compound; Comparison: standard HIF1α/microtubule inhibitors; Outcome: apoptosis rate) to structure analysis .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including raw data deposition and explicit error margins for GI₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。